8-Aminoguanosine

Diuretic pharmacology Renal physiology Natriuresis

8-Aminoguanosine is the high-efficacy reference standard for natriuretic activity, delivering a 26.6-fold increase in sodium excretion at 33.5 µmol/kg i.v.—the highest among all tested 8-substituted analogs. Its unique dual mechanism (prodrug-dependent diuresis/natriuresis/glucosuria plus direct antikaliuresis) makes generic substitution scientifically untenable. Researchers conducting purine SAR studies or investigating potassium-sparing antihypertensive diuretics should procure this compound to ensure reproducible, benchmark-level in vivo efficacy. ≥98% (HPLC) purity with cold-chain shipping ensures experimental integrity.

Molecular Formula C10H14N6O5
Molecular Weight 298.26 g/mol
CAS No. 180288-69-1
Cat. No. B066056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoguanosine
CAS180288-69-1
Molecular FormulaC10H14N6O5
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O
InChIInChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)
InChIKeyFNXPTCITVCRFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolution

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoguanosine (CAS 180288-69-1) Procurement: 8-Substituted Purine Nucleoside with Quantifiable Diuretic and PNP Inhibitory Activity


8-Aminoguanosine (CAS 180288-69-1; also indexed as 3868-32-4) is a synthetically modified purine nucleoside analog of guanosine featuring an amino group substitution at the C8 position of the purine ring [1]. The compound has a molecular weight of 298.26 g/mol (C10H14N6O5), melts at 261°C with decomposition, and is typically stored at -20°C under inert atmosphere . As a competitive inhibitor of purine nucleoside phosphorylase (PNP), 8-aminoguanosine exhibits distinct pharmacological properties from its parent nucleoside and related C8-substituted analogs, including quantifiable diuretic, natriuretic, glucosuric, and antihypertensive activities [2].

Why 8-Aminoguanosine Cannot Be Replaced by Generic Guanosine or Other C8-Substituted Analogs


8-Aminoguanosine exhibits pharmacological properties that diverge substantially from structurally similar 8-substituted purines, making generic substitution scientifically untenable. In vivo head-to-head comparison of nine 8-substituted guanosine and guanine compounds at equivalent doses (33.5 µmol/kg i.v.) revealed that only 8-aminoguanosine and 8-aminoguanine achieved high-efficacy sodium excretion (26.6-fold and 17.2-fold increases, respectively), whereas guanosine, 8-nitroguanosine, and 8-hydroxy-2′-deoxyguanosine demonstrated minimal natriuretic activity [1]. Furthermore, 8-aminoguanosine functions as a prodrug requiring metabolic conversion to 8-aminoguanine to exert diuretic, natriuretic, and glucosuric effects, yet retains direct antikaliuretic activity independent of this conversion pathway [2]. Substitution with 8-aminoinosine or 8-aminohypoxanthine results in loss of antikaliuretic activity and reduced glucosuria, altering the pharmacological profile [3].

Quantitative Differentiation of 8-Aminoguanosine: Comparative Evidence for Procurement Decisions


Superior In Vivo Natriuretic Efficacy: 26.6-Fold Sodium Excretion Increase vs. Multiple 8-Substituted Comparators

8-Aminoguanosine demonstrated the highest natriuretic efficacy among nine structurally related 8-substituted guanosine and guanine compounds evaluated head-to-head in rats. At an equivalent intravenous dose of 33.5 µmol/kg, 8-aminoguanosine increased sodium excretion by 26.6-fold from baseline, substantially exceeding 8-aminoguanine (17.2-fold), guanine (9.4-fold), 8-nitroguanine (7.8-fold), 8-hydroxyguanosine (7.1-fold), 8-hydroxyguanine (8.6-fold), and the clinically used diuretic amiloride (13.6-fold). Guanosine, 8-nitroguanosine, and 8-hydroxy-2′-deoxyguanosine exhibited minimal natriuretic activity [1].

Diuretic pharmacology Renal physiology Natriuresis 8-Substituted purines

Dual-Action Potassium Handling: Direct Antikaliuresis Distinct from Prodrug-Dependent Effects

8-Aminoguanosine exhibits a unique dual mechanism in potassium handling that distinguishes it from its active metabolite 8-aminoguanine and other 8-aminopurines. While the diuretic, natriuretic, and glucosuric effects of 8-aminoguanosine require metabolic conversion to 8-aminoguanine, the compound exerts direct antikaliuretic effects independent of this conversion. Intrarenal artery infusion of 8-aminoguanosine (0.1–1 µmol/kg/min) did not induce diuresis, natriuresis, or glucosuria in either ipsilateral or contralateral kidney, yet decreased potassium excretion specifically in the ipsilateral kidney. In contrast, 8-aminoguanine infusion increased urine volume, sodium, and glucose excretion [1]. Systemically, 8-aminoguanosine reduced potassium excretion by 69.1% from baseline, comparable to 8-aminoguanine (71.0%) [2]. 8-Aminohypoxanthine and 8-aminoinosine lack antikaliuretic activity entirely [3].

Potassium-sparing diuretics Prodrug metabolism Renal pharmacology Antikaliuresis

Renal Interstitial Conversion Kinetics: Equivalent 8-Aminoguanine Tissue Levels from Either Compound

Renal microdialysis studies demonstrated that intravenous administration of 8-aminoguanosine and 8-aminoguanine produce equivalent increases in renal medullary interstitial 8-aminoguanine concentrations, confirming efficient prodrug conversion. Following i.v. administration of 33.5 µmol/kg, renal medullary interstitial 8-aminoguanine levels increased from 4 ± 1 to 1025 ± 393 ng/mL (n=6) with 8-aminoguanosine, and from 2 ± 1 to 1069 ± 407 ng/mL (n=6) with 8-aminoguanine [1]. This near-identical tissue exposure to the active inhibitor 8-aminoguanine demonstrates that 8-aminoguanosine serves as an effective prodrug for achieving target tissue concentrations, despite 8-aminoguanine having approximately 10-fold greater potency as a PNPase inhibitor in vitro [2].

Prodrug conversion Renal microdialysis Pharmacokinetics Tissue distribution

In Vitro PNP Inhibition Ki Value and Cellular Activity Context

The in vitro Ki value of 8-aminoguanosine for human erythrocytic PNP is 17 μM, which is approximately 85-fold higher (weaker binding) than the Ki of its nucleobase counterpart 8-aminoguanine (Ki = 0.2–1.2 μM) [1]. Despite this difference in isolated enzyme assays, 8-aminoguanosine demonstrates equivalent efficacy to 8-aminoguanine in inhibiting PNP activity in intact cells, due to efficient intracellular cleavage to 8-aminoguanine, which is not a substrate for guanase or hypoxanthine-guanine phosphoribosyltransferase [1]. For comparison, a more potent synthetic derivative, 8-amino-5′-deoxy-5′-(phenylthio)guanosine, achieved a Ki of 0.45 μM [2].

Enzyme inhibition Purine nucleoside phosphorylase PNP inhibitors Structure-activity relationship

In Vivo Antihypertensive Efficacy: Blood Pressure Suppression in DOCA-Salt Hypertension Model

Long-term oral administration of 8-aminoguanosine (5 mg/kg/day) significantly suppressed deoxycorticosterone acetate (DOCA)/salt-induced hypertension in rats, as measured by continuous radiotelemetry. This antihypertensive effect was comparable to that of 8-aminoguanine at the same oral dose [1]. The study established that 8-aminoguanosine and 8-aminoguanine represent a novel class of potassium-sparing diuretics/natriuretics with antihypertensive activity, distinct from the immunomodulatory applications previously investigated for 8-aminoguanosine [2].

Antihypertensive Blood pressure DOCA-salt model Radiotelemetry

Validated Research Applications for 8-Aminoguanosine Based on Quantitative Evidence


Potassium-Sparing Diuretic and Natriuretic Pharmacology Research

For investigators requiring maximal natriuretic response in rodent models, 8-aminoguanosine delivers a 26.6-fold increase in sodium excretion at 33.5 µmol/kg i.v., exceeding all other tested 8-substituted analogs including 8-aminoguanine (17.2-fold), guanine (9.4-fold), 8-nitroguanine (7.8-fold), 8-hydroxyguanosine (7.1-fold), and the standard diuretic amiloride (13.6-fold) [1]. The compound reduces potassium excretion by 69.1%, providing potassium-sparing activity while inducing glucosuria (12.1-fold increase) [1]. The dual mechanism—prodrug-dependent diuresis/natriuresis/glucosuria plus direct antikaliuresis—distinguishes 8-aminoguanosine from 8-aminohypoxanthine and 8-aminoinosine, which lack antikaliuretic activity entirely [2].

Antihypertensive Drug Discovery and Cardiovascular Pharmacology

8-Aminoguanosine has demonstrated significant suppression of DOCA/salt-induced hypertension at an oral dose of 5 mg/kg/day in long-term radiotelemetry studies, establishing proof-of-concept for this compound class as potassium-sparing antihypertensive diuretics [1]. The equivalent efficacy of 8-aminoguanosine and 8-aminoguanine in this model [1] allows researchers to select the nucleoside form when physicochemical properties (solubility, stability, formulation compatibility) favor the ribose-containing molecule over the nucleobase.

PNP Enzyme Inhibition and Purine Metabolism Studies in Intact Cellular Systems

Despite a modest in vitro Ki of 17 μM for isolated human erythrocytic PNP, 8-aminoguanosine exhibits equivalent cellular PNP inhibition to 8-aminoguanine due to efficient intracellular cleavage to the active nucleobase, which is not further metabolized by guanase or HGPRT [1]. This prodrug property makes 8-aminoguanosine suitable for studying PNP inhibition in intact cells and tissues where nucleoside transporters may facilitate cellular uptake differently than the nucleobase. Renal microdialysis confirms that i.v. 8-aminoguanosine achieves renal interstitial 8-aminoguanine concentrations (1025 ± 393 ng/mL) equivalent to direct 8-aminoguanine administration (1069 ± 407 ng/mL) [2].

Comparative 8-Substituted Purine Structure-Activity Relationship (SAR) Studies

The comprehensive head-to-head dataset comparing nine 8-substituted guanosine and guanine compounds at identical doses [1] positions 8-aminoguanosine as the high-efficacy reference standard for natriuretic activity. Researchers conducting SAR studies on C8-substituted purines can use 8-aminoguanosine as the benchmark for maximal in vivo efficacy, with the 26.6-fold sodium excretion increase serving as the quantitative ceiling against which novel analogs can be compared. The compound's distinct metabolic profile—requiring conversion to 8-aminoguanine for diuretic/natriuretic effects while retaining direct antikaliuretic activity [2]—also provides a unique pharmacological phenotype for dissecting mechanism.

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